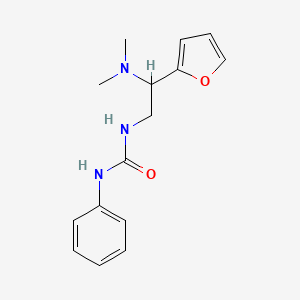

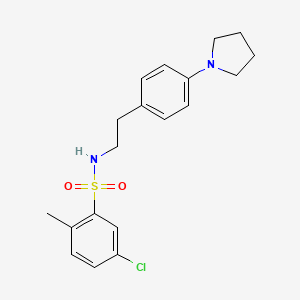

5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

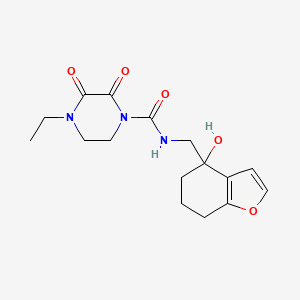

The compound "5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. While the specific compound is not directly mentioned in the provided papers, similar compounds with chloro and benzenesulfonamide groups have been synthesized and studied for their potential biological activities, including anticancer and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazones with other chemical entities in the presence of catalysts or reagents like glacial acetic acid . For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides were synthesized by reacting aminoguanidines with phenylglyoxal hydrate . Similarly, pyrrolidinone-based chlorinated benzenesulfonamide derivatives were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the compound's binding affinity and selectivity . The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases. These interactions are often assessed using assays like fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays to determine binding affinity and selectivity . The introduction of chloro groups and other substituents can significantly affect the reactivity and binding properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and metabolic stability, are crucial for their potential therapeutic applications. For example, the metabolic stability of certain triazine benzenesulfonamides was evaluated in the presence of pooled human liver microsomes and NADPH, indicating that specific substituents could increase metabolic stability . The physical properties, such as solubility, can influence the compound's bioavailability and are therefore an important aspect of drug design.

Scientific Research Applications

Carbonic Anhydrase Inhibitors : Benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety have been studied as inhibitors of human carbonic anhydrase isoforms. These compounds show potential for further development as selective inhibitors for specific carbonic anhydrase isoforms (Vaškevičienė et al., 2019).

Antagonists in HIV-1 Prevention : Methylbenzenesulfonamide derivatives have shown promise as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Steric Hinderance in Molecular Structures : Studies on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveal insights into the structural characteristics that can influence the reactivity and properties of these compounds (Rublova et al., 2017).

Cancer-related Applications : Research on pyrrolidinone-based chlorinated benzenesulfonamide derivatives has shown that they have low nanomolar affinity against cancer-related carbonic anhydrase IX. This suggests potential applications in cancer therapy (Balandis et al., 2020).

Anticancer Agents : Novel benzenesulfonamide derivatives have been developed as potential anticancer agents, demonstrating significant activity against a variety of human tumor cell lines (Sławiński et al., 2012).

Antimalarial Properties : Some benzenesulfonamide derivatives have exhibited in vitro activity against Plasmodium falciparum, suggesting their potential as antimalarial agents (Silva et al., 2016).

Antimicrobial and Anti-HIV Activity : Certain benzenesulfonamides with 1,3,4-oxadiazole moieties have shown antimicrobial and anti-HIV activity, aligning with structure-activity relationship studies (Iqbal et al., 2006).

Antibacterial and Antifungal Activities : Derivatives of 5‑bromo‑2-chloropyrimidin-4-amine, including benzenesulfonamides, have exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ranganatha et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets .

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been shown to exert a variety of effects, including altering cell signaling pathways, inhibiting enzyme activity, and inducing cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-15-4-7-17(20)14-19(15)25(23,24)21-11-10-16-5-8-18(9-6-16)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYHBCQWBPRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)